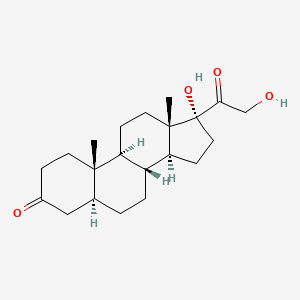
5alpha-Pregnan-17,21-diol-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Pregnan-17,21-diol-3,20-dione: is an endogenous steroid and a metabolite within the androgen backdoor pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha-Pregnan-17,21-diol-3,20-dione is synthesized from 5alpha-pregnan-17alpha-ol-3,20-dione. The reaction is catalyzed by a reductive 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD), involving the aldo-keto reductase isozymes AKR1C2 and AKR1C4, and 17beta-hydroxysteroid dehydrogenase 6 (HSD17B6) which also has 3alpha-HSD activity .
Industrial Production Methods: The industrial production of this compound typically involves the use of microbial biotransformation processes. These processes utilize specific strains of microorganisms to convert precursor steroids into the desired product under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Pregnan-17,21-diol-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5alpha-pregnan-17alpha-ol-3,20-dione.
Reduction: Conversion from 5alpha-pregnan-17alpha-ol-3,20-dione.
Substitution: Involving hydroxyl groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: 5alpha-pregnan-17alpha-ol-3,20-dione.
Reduction: 5alpha-pregnan-17alpha-ol-3,20-dione.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5alpha-Pregnan-17,21-diol-3,20-dione is used as an intermediate in the synthesis of various steroid hormones and their analogs. It is also employed in the study of steroid metabolism and enzyme activity .
Biology: In biological research, this compound is used to investigate the androgen backdoor pathway and its role in the biosynthesis of DHT. It is also studied for its effects on cellular processes and hormone regulation .
Medicine: this compound has potential therapeutic applications in the treatment of hormone-related disorders. It is also being explored for its role in neurosteroidogenesis and its effects on the central nervous system .
Industry: In the pharmaceutical industry, this compound is used as a precursor for the synthesis of various steroid-based drugs. It is also utilized in the production of diagnostic reagents and biochemical assays .
Wirkmechanismus
5alpha-Pregnan-17,21-diol-3,20-dione exerts its effects by acting as an intermediate in the androgen backdoor pathway. It is produced from 5alpha-pregnan-17alpha-ol-3,20-dione through the action of 3alpha-HSD enzymes. This compound is then converted to androsterone and subsequently to 5alpha-androstane-3alpha,17beta-diol, which is finally converted to DHT . The molecular targets and pathways involved include the androgen receptors and various enzymes in the steroid biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
5alpha-Pregnan-3alpha,17alpha-diol-20-one:
5beta-Pregnan-17alpha,21-diol-3,20-dione: This compound has a similar structure but differs in the configuration of the hydrogen atoms at the C5 position.
4-Pregnen-11beta,21-diol-3,20-dione:
Uniqueness: 5alpha-Pregnan-17,21-diol-3,20-dione is unique due to its specific role in the androgen backdoor pathway, bypassing testosterone as an intermediate. This makes it a crucial compound in the study of alternative androgen biosynthesis pathways and their physiological implications .
Eigenschaften
Molekularformel |
C21H32O4 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13,15-17,22,25H,3-12H2,1-2H3/t13-,15+,16-,17-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
WNIBSYGPDJBVOA-ROQVDZSBSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


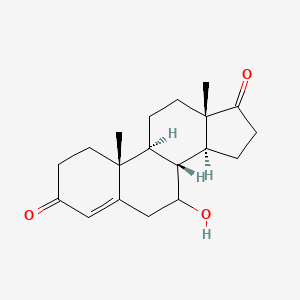
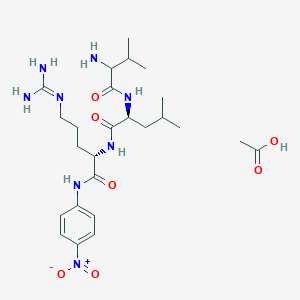
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

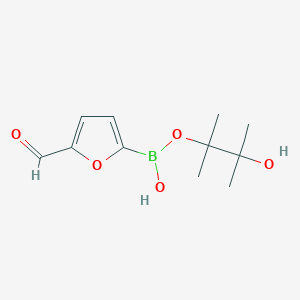

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
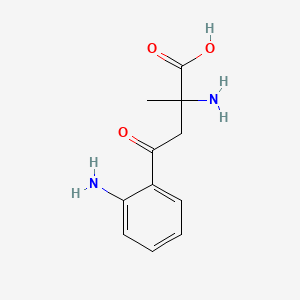
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

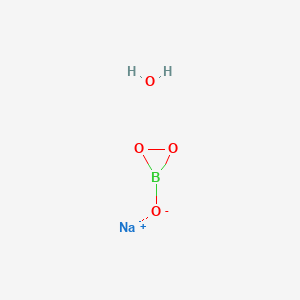


![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
